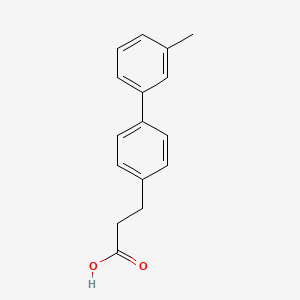

3'-Methyl-biphenyl-4-propanoic acid

Description

Significance of Biphenyl-Propanoic Acid Derivatives in Modern Chemical Research

Biphenyl-propanoic acid derivatives represent a class of organic molecules that have demonstrated considerable importance in various fields of chemical research, most notably in medicinal chemistry. The biphenyl (B1667301) scaffold, consisting of two connected phenyl rings, provides a versatile platform that can be functionalized to interact with a wide range of biological targets. chemicalbook.comambeed.com The propanoic acid group, in turn, can serve as a crucial pharmacophore, often mimicking natural ligands or engaging in key interactions with receptors and enzymes.

The significance of this structural motif is highlighted by its presence in numerous biologically active compounds. For instance, derivatives of biphenyl-propanoic acid have been investigated for their potent anti-inflammatory properties. google.com Furthermore, research has shown that modifying the biphenyl and propanoic acid core can lead to the development of inhibitors for specific enzymes, such as neprilysin, which is a therapeutic target for managing cardiovascular diseases. researchgate.net The ability to systematically alter the substitution pattern on the biphenyl rings allows chemists to fine-tune the electronic and steric properties of these molecules, thereby optimizing their biological activity. nih.govacs.org

Current Landscape of Substituted Biphenyls in Academic Inquiry

The academic inquiry into substituted biphenyls is a vibrant and continually evolving field. ambeed.com A significant portion of this research is dedicated to the development of novel synthetic methodologies. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the efficient synthesis of a wide array of substituted biphenyls, offering high yields and functional group tolerance. rsc.orgresearchgate.net

Beyond synthesis, the unique structural characteristics of substituted biphenyls, particularly the phenomenon of atropisomerism (axial chirality), remain a subject of intense study. google.com This stereochemical feature, which arises from hindered rotation around the biphenyl single bond, can have a profound impact on a molecule's biological activity.

In the realm of medicinal chemistry, substituted biphenyls are recognized as "privileged structures," as they are capable of binding to multiple, unrelated biological targets. mdpi.comnih.gov This has led to their incorporation into a wide range of therapeutic agents, including angiotensin II receptor blockers for hypertension, as well as potential treatments in oncology and infectious diseases. mdpi.comfluorochem.co.uk The ongoing research in this area focuses on exploring new substitution patterns to enhance potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Rationale for Focused Investigation of 3'-Methyl-biphenyl-4-propanoic acid

While extensive research on the broader class of biphenyl-propanoic acids is well-documented, specific studies detailing a focused investigation of this compound are not widely present in the public domain. However, the rationale for its synthesis and study can be logically inferred from established principles of medicinal chemistry and structure-activity relationship (SAR) studies. nih.govnih.gov

The investigation of specific isomers like this compound is a standard approach in drug discovery to systematically probe the topology of a biological target's binding site. The introduction of a methyl group at the 3'-position serves several key purposes in an SAR study:

Probing Steric Interactions: The methyl group, while relatively small, introduces steric bulk. Its placement at the 3'-position allows researchers to explore how a substituent at this specific vector affects binding affinity and selectivity.

Modulating Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Fine-Tuning Electronic Properties: The methyl group is a weak electron-donating group, and its presence can subtly alter the electronic distribution within the biphenyl system, potentially impacting interactions with the target protein.

Therefore, the focused investigation of this compound is likely part of a broader effort to build a comprehensive SAR model for a particular biological target. By comparing its activity to other positional isomers (e.g., 2'-methyl or 4'-methyl) and other substituted analogues, researchers can gain a deeper understanding of the structural requirements for optimal biological effect.

Below is a table of physicochemical data for the compound.

| Property | Value |

| CAS Number | 893641-38-8 |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid |

| Canonical SMILES | Cc1cccc(-c2ccc(CCC(=O)O)cc2)c1 |

| InChI Key | KYGMNPDIGQPPIF-UHFFFAOYSA-N |

| Purity | Typically ≥95% |

| LogP | 4.216 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Data sourced from publicly available chemical databases. fluorochem.co.uk

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-3-2-4-15(11-12)14-8-5-13(6-9-14)7-10-16(17)18/h2-6,8-9,11H,7,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGMNPDIGQPPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl Biphenyl 4 Propanoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 3'-Methyl-biphenyl-4-propanoic acid Scaffold

The retrosynthetic analysis of this compound reveals several strategic disconnections to simplify the molecule into readily available starting materials. The primary bond for disconnection is the C-C bond between the two aromatic rings, leading to two main synthetic strategies.

A primary disconnection across the biphenyl (B1667301) C-C bond suggests two key precursor fragments: a substituted phenyl ring bearing the propanoic acid side chain (or a precursor) and a tolyl derivative. This approach relies on the formation of the biphenyl bond as a key step in the synthesis.

Cross-Coupling Approaches for Biphenyl Formation

The construction of the biphenyl core is a critical step in the synthesis of this compound. Various transition metal-catalyzed cross-coupling reactions have proven to be highly effective for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C bonds, particularly for constructing biaryl systems.

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.orggre.ac.uk For the synthesis of the 3'-methyl-biphenyl scaffold, this could involve the coupling of a (4-substituted-phenyl)boronic acid with a 3-halotoluene or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromotoluene | 3-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | >90 |

| 4-Iodotoluene | 3-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | >95 |

| 4-Chlorotoluene | 3-Methylphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | ~85 |

The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound. orgsyn.orgstackexchange.com This method is particularly useful for its high reactivity and functional group tolerance. The synthesis could proceed by coupling a (4-substituted-phenyl)zinc halide with a 3-halotoluene.

| Organozinc Reagent | Organohalide | Catalyst | Solvent | Yield (%) |

| (4-Bromophenyl)zinc chloride | 3-Iodotoluene | Pd(PPh₃)₄ | THF | ~90 |

| (3-Methylphenyl)zinc chloride | 4-Bromoiodobenzene | Ni(dppe)Cl₂ | THF | ~88 |

The Stille coupling employs an organotin reagent and offers the advantage of being relatively insensitive to air and moisture. researchgate.netambeed.comorgsyn.org The biphenyl core can be formed by the reaction of a (4-substituted-phenyl)stannane with a 3-halotoluene.

| Organostannane | Organohalide | Catalyst | Additive | Solvent | Yield (%) |

| Tributyl(4-tolyl)stannane | 3-Bromotoluene | Pd(PPh₃)₄ | CuI | NMP | ~85 |

| Trimethyl(3-tolyl)stannane | 4-Iodotoluene | PdCl₂(PPh₃)₂ | - | Toluene | >90 |

Copper-Mediated Coupling Reactions (e.g., Ullmann)

The Ullmann reaction is a classical method for the synthesis of symmetrical and unsymmetrical biaryls, involving the copper-mediated coupling of two aryl halides. organic-chemistry.org While it often requires harsh reaction conditions, modern modifications have improved its scope and applicability. The synthesis of 3'-methylbiphenyl could be achieved by the coupling of a 4-halotoluene with a 3-halotoluene, often requiring one of the components to be in excess to favor the unsymmetrical product.

Kumada Cross-Coupling and Other Organometallic Strategies

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst. core.ac.uk It is a powerful method for C-C bond formation, although the high reactivity of Grignard reagents can limit its functional group compatibility. The 3'-methylbiphenyl scaffold can be synthesized by coupling a (4-substituted-phenyl)magnesium halide with a 3-halotoluene.

Functionalization of Biphenyl Scaffolds to Incorporate Propanoic Acid Moiety

Once the 3'-methylbiphenyl core is established, the next critical step is the introduction of the propanoic acid side chain at the 4-position.

Methods for Carbon-Carbon Bond Formation at Aromatic Rings

Several methods can be employed to install the propanoic acid group or a precursor onto the biphenyl scaffold.

A common approach is the Friedel-Crafts acylation of 3-methylbiphenyl with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. stackexchange.combeilstein-journals.orgvedantu.comguidechem.comnrochemistry.com This reaction typically results in acylation at the para-position of the unsubstituted ring due to steric hindrance, yielding 4-(3'-methylbiphenyl-4-yl)-4-oxobutanoic acid. The resulting keto acid can then be reduced to the desired propanoic acid.

Another strategy involves the Arndt-Eistert homologation . core.ac.ukquora.comucla.eduwikipedia.org This sequence allows for the one-carbon extension of a carboxylic acid. For instance, (3'-methyl-[1,1'-biphenyl]-4-yl)acetic acid could be converted to its acid chloride, reacted with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of water to yield this compound.

Derivatization and Side-Chain Introduction Techniques

The introduction of the propanoic acid side-chain onto the biphenyl scaffold is a critical step in the synthesis of this compound and its analogues. A primary and effective method for this transformation is the Friedel-Crafts acylation. This reaction typically involves treating the biphenyl core with an acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

For instance, the reaction of biphenyl with succinic anhydride using an AlCl₃ catalyst in a solvent like nitrobenzene yields 3-(4-biphenylcarbonyl)propionic acid. The resulting keto-acid can then be subjected to reduction reactions, such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction, to convert the ketone group into a methylene group, thus forming the final propanoic acid side-chain.

Once the propanoic acid moiety is established, it serves as a versatile handle for further derivatization. Standard organic chemistry transformations can be employed to create a variety of functional groups, expanding the chemical space of the biphenyl-propanoic acid core. These derivatizations can include:

Esterification: Reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form esters.

Amidation: Conversion of the carboxylic acid to an amide by reaction with an amine, often facilitated by a coupling agent.

Conversion to Heterocycles: The carboxylic acid group can be a precursor for synthesizing various heterocyclic systems. For example, derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been used to synthesize 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

These derivatization strategies are crucial for developing libraries of compounds for various research applications.

Table 1: Example of Side-Chain Introduction via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Biphenyl | Succinic anhydride | AlCl₃ | 3-(4-Biphenylcarbonyl)propionic acid |

Stereoselective Synthesis of Biphenyl-Propanoic Acid Systems

The synthesis of specific stereoisomers of biphenyl-propanoic acids is of significant interest, particularly for systems exhibiting axial chirality. This requires precise control over the formation of the biaryl bond and the rotational dynamics around it.

Modern cross-coupling reactions are powerful tools for the enantioselective synthesis of axially chiral biaryls. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid catalyzed by a palladium complex, is a prominent method. To achieve enantioselectivity, a chiral ligand is coordinated to the palladium catalyst. This chiral environment influences the key steps of the catalytic cycle, namely the reductive elimination, leading to the preferential formation of one atropisomer.

Key components for a successful enantioselective Suzuki-Miyaura coupling include:

Palladium Precursor: Pd(OAc)₂ is a commonly used source of the palladium catalyst.

Chiral Ligands: Monophosphine ligands, such as KenPhos, have proven effective in inducing high enantioselectivity in the synthesis of axially chiral biaryl amides and phosphonates.

Reaction Conditions: The choice of base, solvent, and temperature is critical for optimizing both yield and enantiomeric excess (ee).

Research has demonstrated that this methodology can be applied to synthesize a range of axially chiral biaryls, including heterocyclic and biphenyl compounds, with yields often exceeding 80% and enantioselectivities reaching up to 94% ee. Other metal-catalyzed reactions, such as the Ullmann coupling, have also been adapted for enantioselective synthesis through the use of chiral ligands with nickel catalysts.

Table 2: Enantioselective Suzuki-Miyaura Coupling for Axially Chiral Biaryls

| Catalyst System | Ligand | Type of Biaryl | Yield Range | Enantioselectivity Range (ee) | Reference |

| Pd(OAc)₂ | (S)-KenPhos | Biaryl Amides | 80-92% | 88-94% | |

| Pd(OAc)₂ | (S)-KenPhos | Biaryl Phosphonates | >74% | up to 92% |

Atropisomerism arises from hindered rotation around a single bond, most notably the C-C bond connecting the two rings in a biphenyl system. For atropisomers to be stable and isolable, there must be a significant energy barrier to rotation. This barrier is created by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl core. These substituents sterically clash during rotation, restricting free movement around the biaryl axis.

The compound this compound, lacking substituents in any of the four ortho-positions, does not have a sufficiently high rotational barrier to exhibit stable atropisomerism under normal conditions. The rotation around its central C-C bond is relatively free.

However, in analogous biphenyl-propanoic acid systems that do possess bulky ortho-substituents, the control of atropisomerism is a critical synthetic challenge. The stability of atropisomers and the energy barrier to their interconversion can be influenced by:

Steric Bulk: Larger ortho-substituents lead to a higher rotational barrier.

Electronic Effects: The electronic properties of substituents can influence the bond length and the transition state energy of rotation.

Bridging: In cyclophane structures, bridging the two phenyl rings can rigidly lock the conformation.

The synthesis of a specific atropisomer is achieved through the enantioselective coupling methods described previously, where the chiral catalyst directs the formation of the biaryl bond to favor one rotational conformer. Once formed, the stability of these atropisomers depends entirely on the magnitude of the rotational energy barrier imparted by the ortho-substituents.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The Suzuki-Miyaura coupling is a prime example of a reaction that can be adapted to be more environmentally benign. Green modifications to this process include:

Aqueous Media: Conducting the reaction in water or mixed aqueous-organic solvent systems (e.g., EtOH/water) can replace more hazardous and volatile organic solvents.

Catalyst Efficiency: Using highly efficient palladium catalysts at low loadings minimizes metal waste. The development of recyclable catalysts further enhances the sustainability of the process.

Atom Economy: Cross-coupling reactions generally have high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Another emerging green technique is mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) often in the absence of a solvent. A solvent-free mechanochemical approach has been reported for the synthesis of biphenyl-4-carbonyl-benzoic acid via the reaction of biphenyl with phthalic anhydride in the presence of AlCl₃. This method eliminates the need for bulk solvents, reducing waste and potential environmental contamination.

Mechanistic Investigations of Reactions Involving 3 Methyl Biphenyl 4 Propanoic Acid

Elucidation of Reaction Pathways and Transition States in Synthetic Transformations

The formation of the C-C bond between the two phenyl rings in 3'-Methyl-biphenyl-4-propanoic acid via a Suzuki-Miyaura reaction follows a well-defined pathway involving several key intermediates and transition states. The reaction typically couples an aryl halide with an arylboronic acid. For the synthesis of this compound, this would involve the reaction of a (4-propanoic acid-phenyl)boronic acid with a 3-methyl-halobenzene or, alternatively, 4-halopropanoic acid with a (3-methylphenyl)boronic acid.

The generally accepted reaction pathway proceeds through three main stages:

Transmetalation: The arylpalladium(II) intermediate then undergoes transmetalation. In this step, the boronic acid reagent (e.g., (4-propanoic acid-phenyl)boronic acid), activated by a base, transfers its aryl group to the palladium center, displacing the halide. The base, commonly potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is crucial for the formation of a more nucleophilic boronate species [−B(OR)₃]⁻, which facilitates the transfer of the aryl group to the electrophilic palladium(II) center. nih.gov This forms a diarylpalladium(II) complex.

Reductive Elimination: The final step is reductive elimination, where the two aryl groups on the diarylpalladium(II) complex are coupled to form the biphenyl (B1667301) C-C bond, yielding the final product, this compound. nih.gov This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Each of these steps proceeds through a high-energy transition state. For instance, the oxidative addition involves a transition state where the C-X bond is partially broken and the Pd-C and Pd-X bonds are partially formed. Computational studies on similar systems help to map the energy profile of these transformations, revealing the relative energy barriers for each step and identifying the rate-limiting transition state. nih.gov

Table 1: Proposed Intermediates and Transition States in the Synthesis of this compound

| Reaction Step | Key Species | Description |

| Catalyst Activation | Pd(0)L₂ | The active catalyst, a 14-electron palladium(0) complex with two stabilizing ligands (L). |

| Oxidative Addition | TS₁ (Transition State) | The energy maximum as the C-X bond of the aryl halide adds across the Pd(0) center. |

| Aryl-Pd(II)-X(L)₂ | A square planar arylpalladium(II) halide intermediate formed after oxidative addition. | |

| Transmetalation | TS₂ (Transition State) | The energy maximum as the aryl group from the boronate complex replaces the halide on the palladium center. |

| Diaryl-Pd(II)(L)₂ | A diarylpalladium(II) intermediate where both aryl groups are coordinated to the palladium. | |

| Reductive Elimination | TS₃ (Transition State) | The energy maximum as the two aryl groups couple and detach from the palladium center. |

| Product Formation | This compound | The desired final product. |

| Catalyst Regeneration | Pd(0)L₂ | The palladium(0) catalyst is reformed and can begin a new cycle. |

This table is a generalized representation based on the established Suzuki-Miyaura mechanism.

Catalytic Cycles and Ligand Effects in Cross-Coupling Reactions

The efficiency of the Suzuki-Miyaura reaction for synthesizing compounds like this compound is profoundly influenced by the catalytic system, particularly the choice of ligands coordinated to the palladium center. The catalytic cycle, as outlined previously, consists of oxidative addition, transmetalation, and reductive elimination. nih.gov The ligands play a critical role in modulating the electronic and steric properties of the palladium catalyst, thereby affecting the rate and efficiency of each step in the cycle.

Historically, simple triarylphosphine ligands were used, but significant advances came from the development of sterically bulky and electron-rich ligands. nih.gov

Dialkylbiaryl Phosphine (B1218219) Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be exceptionally effective. nih.gov Their bulkiness promotes the formation of monoligated, highly reactive Pd(0) species, which accelerates the rate of oxidative addition. The electron-donating nature of these ligands also increases the electron density on the palladium, further facilitating the oxidative addition step and stabilizing the resulting Pd(II) intermediate. nih.govnih.gov The use of these advanced ligands has enabled reactions to be carried out at room temperature and with very low catalyst loadings, even with challenging substrates like aryl chlorides. nih.govnsf.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. nsf.gov They are strong sigma-donors, forming very stable bonds with the metal center. This stability can prevent catalyst decomposition at high temperatures. Some studies suggest that for certain reactions, an equilibrium can exist between a standard P-N coordinated complex and an N-H NHC form, with the NHC form potentially being crucial for high catalytic activity with aryl chlorides. nsf.gov

The choice of ligand directly impacts the substrate scope and reaction conditions. For the synthesis of this compound, using a bulky dialkylbiaryl phosphine ligand would likely allow the reaction to proceed under mild conditions with high efficiency.

Table 2: Effect of Ligand Type on a Representative Suzuki-Miyaura Cross-Coupling Reaction

| Ligand Type | Example Ligand | General Effect on Catalysis | Typical Reaction Conditions |

| Triarylphosphines | PPh₃ (Triphenylphosphine) | Basic, first-generation ligand. Often requires higher temperatures and catalyst loadings. | High Temperature (>80°C), Higher Catalyst Loading |

| Bulky, Electron-Rich Phosphines | SPhos, XPhos | Promotes fast oxidative addition and reductive elimination. nih.gov Allows for lower temperatures and catalyst loadings. nih.govnih.gov | Room Temperature to Mild Heat, Low Catalyst Loading |

| N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Forms highly stable and active catalysts. nsf.gov Effective for challenging substrates like aryl chlorides. nsf.gov | Room Temperature to Mild Heat, Low Catalyst Loading |

Kinetics and Thermodynamics of this compound Formation

The kinetics and thermodynamics of the formation of this compound via Suzuki-Miyaura coupling are governed by the energy profile of the catalytic cycle.

Nature of the Halide: The C-X bond strength decreases from Cl > Br > I. Consequently, the rate of oxidative addition typically follows the trend I > Br > Cl.

Base: The choice and concentration of the base can affect the rate of transmetalation. A base that is too weak may lead to a slow transmetalation step, making it rate-limiting.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the transition states. However, highly efficient modern catalysts often allow these reactions to proceed rapidly even at room temperature. nih.gov

Table 3: Conceptual Thermodynamic Profile of Suzuki-Miyaura Reaction Steps

| Step | Species Involved (Start → End) | Relative Energy Change (Conceptual) | Thermodynamic Character |

| Oxidative Addition | Pd(0) + R¹-X → R¹-Pd(II)-X | Endothermic (requires energy input) | Activation Barrier |

| Transmetalation | R¹-Pd(II)-X + R²-B(OR)₂ → R¹-Pd(II)-R² | Near thermoneutral or slightly exothermic | Intermediate Exchange |

| Reductive Elimination | R¹-Pd(II)-R² → R¹-R² + Pd(0) | Highly Exothermic | Irreversible, Driving Force |

| Overall Reaction | R¹-X + R²-B(OR)₂ → R¹-R² | Exothermic | Thermodynamically Favorable |

Computational and Theoretical Studies of 3 Methyl Biphenyl 4 Propanoic Acid

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 3'-Methyl-biphenyl-4-propanoic acid. These methods are used to predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular method for studying molecular systems due to its balance of accuracy and computational cost. DFT calculations can provide detailed information about the electronic structure of this compound. For instance, the B3LYP functional in combination with a basis set like 6-31G(d,p) is commonly used for optimizing the geometry of organic molecules. nih.gov Such calculations can predict bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. The calculated Mulliken charges on each atom can reveal insights into the local electronic environment and potential sites for electrophilic or nucleophilic attack. rsc.org

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C-C bond length (biphenyl linkage) | 1.49 Å |

| C-C-C bond angle (propanoic acid chain) | 112.5° |

| Dihedral angle between phenyl rings | 35-45° |

| O-H bond length (carboxylic acid) | 0.97 Å |

| C=O bond length (carboxylic acid) | 1.21 Å |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar compounds. Actual values would require specific calculations for this compound.

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for smaller systems or can be used to benchmark DFT results. For a molecule of the size of this compound, ab initio calculations can be used to refine the understanding of its electronic structure and energy. These methods are particularly useful for studying weak interactions, such as hydrogen bonding, which may be present in dimers of the carboxylic acid.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanoic acid side chain and the rotational freedom around the biphenyl (B1667301) linkage mean that this compound can exist in multiple conformations. lumenlearning.comnih.govcaltech.edu Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. By simulating the movement of atoms over time, MD can provide insights into conformational changes, solvation effects, and the stability of intermolecular interactions. nih.gov

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Phenyl Rings) | Side Chain Conformation | Relative Energy (kcal/mol) |

| 1 | ~38° | anti | 0.0 (most stable) |

| 2 | ~90° | anti | +2.5 |

| 3 | ~38° | gauche | +1.2 |

| 4 | 0° (planar) | anti | +1.8 |

Note: This table presents a hypothetical energy landscape based on general principles of conformational analysis for biphenyl and propanoic acid derivatives. lumenlearning.commdpi.com

Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. The calculated electronic properties, such as the HOMO and LUMO energies and the electrostatic potential map, can identify reactive sites. For example, the carboxylic acid group is a likely site for deprotonation or esterification reactions.

Transition state theory, combined with quantum chemical calculations, can be used to model reaction pathways. nih.gov By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and kinetics of various reactions. This approach can be applied to understand metabolic pathways or the synthesis of derivatives of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Biphenyl Propanoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govnih.gov For a class of compounds like biphenyl propanoic acid derivatives, QSAR studies can be instrumental in designing new molecules with enhanced activity. nih.gov

A QSAR study on related biphenyl derivatives might involve calculating a variety of molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and lipophilicity (e.g., logP). nih.govnih.gov These descriptors are then used to build a mathematical model that predicts the activity.

For example, a hypothetical QSAR model for a series of biphenyl propanoic acid derivatives might take the form:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis of a training set of molecules with known activities. Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding further research. nih.gov

Pre Clinical Mechanistic Biological Activity Research on Biphenyl Propanoic Acid Derivatives

Molecular Target Identification and Ligand-Binding Studies

The biological effects of biphenyl (B1667301) propanoic acid derivatives are initiated by their interaction with specific molecular targets. Research has identified that these compounds can bind to receptors and enzymes involved in critical signaling pathways.

Biphenyl derivatives, particularly those with an acidic moiety, have been recognized for their ability to interact with G-protein coupled receptors (GPCRs). For instance, certain substituted biphenyl compounds are known to act as antagonists for the angiotensin II receptor, a key player in the regulation of blood pressure. mdpi.com These compounds typically feature an ortho-substituted biphenyl ring and an acidic group, which are crucial for binding to the receptor. mdpi.com

Another significant molecular target for this class of compounds is neprilysin (NEP), a zinc-dependent metalloprotease. nih.gov NEP is responsible for the degradation of several endogenous vasoactive peptides. Biphenyl butanoic acid derivatives have been designed as inhibitors of NEP. nih.gov Crystallographic studies have shown that these inhibitors bind to the active site of NEP, with the biphenyl group occupying the S1' subsite. nih.gov The interaction is further stabilized by the coordination of a carboxylic acid group to the zinc ion in the enzyme's active site. nih.gov

While direct ligand-binding studies on 3'-Methyl-biphenyl-4-propanoic acid are not extensively documented in publicly available literature, the established affinity of structurally similar biphenyl propanoic acids for targets like the angiotensin II receptor and neprilysin suggests that these are plausible targets for this compound as well. The methyl substitution on the biphenyl ring could influence the binding affinity and selectivity for these targets.

Enzymatic Modulation and Mechanistic Investigations

The interaction of biphenyl propanoic acid derivatives with their molecular targets often leads to the modulation of enzymatic activity. A prime example is the inhibition of neprilysin (NEP) by substituted biphenyl butanoic acid derivatives. nih.gov

NEP is a neutral endopeptidase that cleaves and inactivates several peptides, including natriuretic peptides, bradykinin, and substance P. By inhibiting NEP, these compounds prevent the degradation of these peptides, leading to their increased bioavailability and downstream effects, such as vasodilation and a reduction in blood pressure. nih.gov

The mechanism of NEP inhibition by these biphenyl derivatives has been elucidated through structural and biochemical studies. nih.gov The biphenyl moiety of the inhibitor fits into the S1' subsite of the enzyme, a pocket that accommodates the side chain of an amino acid residue of the substrate. nih.gov The propanoic acid side chain of the inhibitor plays a crucial role by coordinating with the catalytic zinc ion in the active site, a key interaction for potent inhibition. nih.gov Structure-guided design has shown that substitutions on the biphenyl ring can significantly enhance the inhibitory potency by creating additional interactions within the S1' subsite. nih.gov For example, the addition of a chlorine atom at the meta-position of the phenyl ring resulted in a 17-fold increase in biochemical potency against NEP. nih.gov

Cellular Pathway Investigations in in vitro Models (mechanistic focus)

The modulation of molecular targets and enzymes by biphenyl propanoic acid derivatives translates into effects on cellular pathways, which have been investigated in various in vitro models.

While direct studies on this compound are limited, research on structurally related compounds provides insights into potential cellular effects. For instance, derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antiproliferative activity against cancer cell lines, such as A549 non-small cell lung cancer cells. mdpi.com These compounds were shown to reduce cell viability and suppress cell migration in vitro. mdpi.com The underlying mechanism for these effects is thought to involve the modulation of signaling pathways critical for cancer cell proliferation and motility. mdpi.com

Furthermore, the antioxidant properties of some propanoic acid derivatives have been characterized. mdpi.com Oxidative stress is a key factor in the pathogenesis of various diseases, including cancer. Compounds that can modulate oxidative stress pathways may have therapeutic potential. mdpi.com Certain 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have shown significant antioxidant activity in assays such as the DPPH radical scavenging assay. mdpi.com

Given the structural similarities, it is plausible that this compound and its analogues could also influence cellular pathways related to cell proliferation, migration, and oxidative stress. The biphenyl scaffold, present in many bioactive molecules, is known to interact with a variety of biological targets, potentially affecting a broad range of cellular processes. Further in vitro studies are necessary to elucidate the specific cellular pathways modulated by this compound.

Structure-Biological Activity Relationship (SAR) Elucidation for Analogues

The systematic modification of the chemical structure of biphenyl propanoic acid derivatives has been crucial in understanding their biological activity and in optimizing their potency and selectivity for specific targets. Structure-activity relationship (SAR) studies have been particularly informative for the development of neprilysin (NEP) inhibitors. nih.gov

In the case of substituted biphenyl butanoic acid derivatives targeting NEP, the biphenyl group plays a key role in binding to the S1' subsite of the enzyme. nih.gov SAR studies have revealed that the position of substituents on the biphenyl ring significantly impacts inhibitory activity. nih.gov

For example, substitutions at the meta-position of the phenyl ring that extends into the S1' subsite were found to be more favorable than substitutions at the ortho or para positions. nih.gov This is likely due to the specific shape and nature of the S1' subsite, which can better accommodate substituents at the meta-position, leading to enhanced van der Waals interactions. nih.gov

The following table summarizes the SAR of substitutions on the biphenyl ring of a biphenyl butanoic acid scaffold for NEP inhibition:

| Compound | Substitution at R2 (meta-position) | NEP IC50 (nM) |

| 4 | H | 1.7 |

| 13 | Cl | 0.1 |

| 16 | CH3 | 0.1 |

| 18 | F | 0.2 |

| 24 | Cl (at para-position) | >1000 |

| Data derived from a study on substituted biphenyl butanoic acid derivatives as neprilysin inhibitors. nih.gov |

As shown in the table, the unsubstituted compound 4 has a baseline inhibitory activity. The introduction of a chlorine atom (13 ) or a methyl group (16 ) at the meta-position leads to a significant increase in potency, with IC50 values in the sub-nanomolar range. nih.gov In contrast, moving the chlorine substituent to the para-position (24 ) results in a dramatic loss of activity, highlighting the importance of the substitution pattern for optimal interaction with the target. nih.gov These SAR insights are invaluable for the rational design of more potent and selective inhibitors.

Exploration of Bioactivity Modalities and Underlying Mechanisms

Pre-clinical research has begun to uncover a variety of bioactivity modalities for biphenyl propanoic acid derivatives, stemming from their interactions with different molecular targets. The underlying mechanisms for these activities are a subject of ongoing investigation.

One of the most well-defined bioactivity modalities is the inhibition of neprilysin (NEP) . nih.gov As discussed, this activity is mediated by the direct binding of the biphenyl propanoic acid derivative to the active site of the NEP enzyme. nih.gov The therapeutic implication of this modality lies in the potentiation of the effects of natriuretic peptides, leading to vasodilation and other cardiovascular benefits. nih.gov

Another potential bioactivity is angiotensin II receptor antagonism . Structurally related biphenyl compounds are known to block the AT1 receptor, a key component of the renin-angiotensin system. mdpi.com This antagonism prevents the vasoconstrictive and pro-inflammatory effects of angiotensin II. The common structural features between known AT1 receptor blockers and biphenyl propanoic acids, such as the biphenyl core and an acidic functional group, suggest that this could be a relevant bioactivity for this class of compounds. mdpi.com

Furthermore, preliminary studies on related propanoic acid derivatives suggest potential anticancer and antioxidant activities . mdpi.com The antiproliferative effects observed in cancer cell lines point towards an interference with cellular pathways essential for tumor growth and metastasis. mdpi.com The antioxidant properties could contribute to cellular protection against oxidative damage, which is implicated in a wide range of diseases. mdpi.com The exact molecular mechanisms for these activities in the context of a biphenyl propanoic acid scaffold remain to be fully elucidated but may involve interactions with a diverse set of cellular targets.

Applications of 3 Methyl Biphenyl 4 Propanoic Acid in Advanced Materials Science

Role as a Synthetic Building Block for Polymers and Supramolecular Architectures

The bifunctional nature of 3'-Methyl-biphenyl-4-propanoic acid, featuring a carboxylic acid group and a biphenyl (B1667301) core with a methyl substituent, theoretically positions it as a viable monomer for polymerization and a component for supramolecular design. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, while the biphenyl unit can impart rigidity, thermal stability, and potentially liquid crystalline properties to the resulting polymer backbone.

Integration into Functional Organic Materials with Tailored Functionalities

The incorporation of specific molecular moieties is a key strategy for tailoring the functionalities of organic materials. The biphenyl core of this compound is known to contribute to properties such as fluorescence and thermal stability. The methyl and propanoic acid groups offer sites for further chemical modification, which could be used to fine-tune solubility, processability, and intermolecular interactions.

Despite these potential advantages, there is a lack of published research detailing the integration of this compound into functional organic materials to achieve specific, tailored functionalities. The theoretical benefits of its structure have not been experimentally validated or reported in the context of materials with, for example, specific optical, electronic, or self-healing properties.

Design of Organic Semiconductors and Electronic Materials

Biphenyl derivatives are frequently explored in the design of organic semiconductors due to their conjugated π-system, which can facilitate charge transport. The planarity and intermolecular packing of these molecules are critical for achieving high charge carrier mobility. The presence and position of substituent groups on the biphenyl rings can significantly influence these properties.

Development of Materials for Coatings and Surface Modification

The propanoic acid group of this compound provides a reactive handle for anchoring the molecule to surfaces, making it a potential candidate for surface modification and the development of functional coatings. Such coatings could theoretically impart hydrophobicity, corrosion resistance, or specific optical properties to a substrate.

However, there is no available literature or patented technology that describes the use of this compound for creating coatings or for the chemical modification of surfaces. Research in this area appears to be focused on other functionalized biphenyl compounds.

Environmental Transformation and Fate of Biphenyl Propanoic Acid Derivatives

Biodegradation Pathways and Microbial Transformation Processes

The microbial breakdown of biphenyl (B1667301) compounds is a key process in their environmental degradation. nih.gov Bacteria and fungi possess enzymatic machinery capable of transforming the biphenyl structure, initiating its breakdown. The primary mechanism often involves the action of dioxygenase enzymes. nih.gov

Initial Steps of Biodegradation:

Dioxygenation: The process typically begins with the enzymatic introduction of two hydroxyl groups onto one of the aromatic rings by a biphenyl dioxygenase (BP Dox). This enzyme is crucial for determining the substrate selectivity of the degradation process. nih.gov

Dehydrogenation: The resulting dihydrodiol is then dehydrogenated to form a dihydroxy-biphenyl derivative.

Ring Cleavage: The dihydroxylated ring is subsequently cleaved by another dioxygenase, opening up the aromatic structure and making it more accessible to further microbial metabolism.

While specific studies on the biodegradation of 3'-Methyl-biphenyl-4-propanoic acid are not extensively detailed in the provided results, the general pathways for biphenyl derivatives suggest that the methyl and propanoic acid groups would influence the rate and regioselectivity of the initial enzymatic attacks. The presence of these substituents can affect the binding of the molecule to the active site of the enzymes.

Microorganisms known to degrade biphenyl and its derivatives include various species of Pseudomonas, Burkholderia, and fungi. nih.govnih.gov The genetic basis for this degradation is often encoded on plasmids, which can be transferred between different bacterial populations, facilitating the spread of this metabolic capability in contaminated environments. nih.gov The efficiency of biodegradation can be enhanced through methods like directed evolution of key enzymes such as biphenyl dioxygenase to improve their activity towards specific biphenyl compounds. nih.gov

Mobility and Environmental Distribution Dynamics

The movement and distribution of this compound and its derivatives in the environment are governed by their physical and chemical properties, which influence their partitioning between soil, water, and air.

Soil Adsorption: The tendency of a chemical to bind to soil particles is a critical factor in its mobility. Compounds with high soil adsorption coefficients (Koc) are less mobile and more likely to remain in the soil, while those with low Koc values are more likely to leach into groundwater. The lipophilicity of biphenyl derivatives, influenced by substituents like the methyl group, plays a significant role in their adsorption to soil organic matter. nih.gov Generally, increased lipophilicity leads to stronger adsorption.

Volatilization: The transfer of a substance from water or soil to the air is known as volatilization. For biphenyl propanoic acid derivatives, which are carboxylic acids, volatilization from water is expected to be low, especially at neutral or alkaline pH where the acid will exist predominantly in its anionic, non-volatile form. However, the neutral form of the acid may have some potential for volatilization. nih.gov

A multimedia environmental fate model for perfluorooctanoic acid (PFOA), another persistent carboxylic acid, suggests that the neutral acid form can govern the intermedia distribution, even when the anionic form is more abundant in the aqueous phase. nih.gov This indicates that even at low concentrations, the neutral species of biphenyl propanoic acids could play a role in their movement between environmental compartments, including potential for long-range atmospheric transport. nih.gov

Interactive Data Table: Factors Influencing Environmental Mobility

| Property | Influence on this compound | Environmental Implication |

| Soil Adsorption (Koc) | The lipophilic biphenyl structure and methyl group suggest moderate to high adsorption to organic matter in soil. | Reduced leaching to groundwater, accumulation in soil and sediment. |

| Water Solubility | The carboxylic acid group increases water solubility, especially in its ionized form at higher pH. | Potential for transport in surface waters. |

| Volatility (Henry's Law Constant) | Low for the ionized form; the neutral form may have some volatility. | Limited transfer to the atmosphere from water, but the neutral species could be subject to atmospheric transport. nih.gov |

Analytical Methodologies for Environmental Monitoring of Biphenyl Propanoic Acid Derivatives

Accurate and sensitive analytical methods are essential for detecting and quantifying biphenyl propanoic acid derivatives in complex environmental matrices such as water, soil, and sediment. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of these compounds. researchgate.netnih.gov

A specific HPLC method has been developed for the analysis of a related compound, 3-[4-(2-Methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen. researchgate.netnih.gov This method utilizes a carbon-coated zirconia stationary phase and fluorescence detection to enhance sensitivity. researchgate.netnih.gov The optimal excitation and emission wavelengths for fluorescence detection were determined to be 220 nm and 285 nm, respectively. researchgate.netnih.gov

For the analysis of carboxylic acids in environmental samples, sample preparation is a critical step to remove interfering matrix components. nih.gov Dispersive solid-phase extraction (dSPE) is a technique that can be used to purify extracts from soil, sediment, and sludge, allowing for quantitative and reproducible analysis. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of environmental contaminants. nih.gov This technique provides high selectivity and sensitivity, allowing for the detection of trace levels of compounds in complex mixtures. A confirmatory method using two precursor-to-product ion transitions can provide a high degree of confidence in the identification of the target analyte. nih.gov

Future Research Directions and Emerging Paradigms for 3 Methyl Biphenyl 4 Propanoic Acid

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel molecules like 3'-Methyl-biphenyl-4-propanoic acid. nih.govmedium.com Generative deep learning models, for instance, can explore vast chemical spaces to design molecules with specific desired properties from the outset. acs.org This approach moves beyond traditional trial-and-error, enabling the de novo design of compounds with tailored electronic, physical, and biological characteristics. digitellinc.com For this compound, this could mean the creation of analogues with enhanced therapeutic potential or improved material properties.

Furthermore, machine learning algorithms are becoming increasingly adept at predicting the outcomes of chemical reactions and optimizing reaction conditions. digitellinc.comprinceton.edu For the synthesis of this compound, which typically involves cross-coupling reactions like the Suzuki-Miyaura coupling, deep learning models can be trained on large datasets of existing experimental data. rsc.orgresearchgate.net These models can then predict the optimal catalyst, solvent, temperature, and ligand for a given set of reactants, significantly reducing the time and resources spent on empirical optimization. rsc.orgchemrxiv.org By analyzing complex, multidimensional reaction data, random forest algorithms and other ML models can identify productive catalysts and favorable conditions with high accuracy. princeton.eduresearchgate.net This data-driven approach, which can be managed through accessible platforms, promises to accelerate the discovery of more efficient and sustainable synthetic routes. chemrxiv.org

| Machine Learning Application | Potential Impact on this compound |

| Generative Molecular Design | Design of novel analogues with enhanced biological activity or material properties. medium.comacs.org |

| Reaction Outcome Prediction | In silico screening of potential synthetic routes to identify the most promising pathways. princeton.edu |

| Reaction Condition Optimization | Rapid identification of optimal catalysts, ligands, and conditions for Suzuki-Miyaura or other cross-coupling reactions, improving yield and reducing waste. rsc.orgresearchgate.net |

| Autonomous Synthesis | Accelerated discovery and synthesis of new derivatives through integrated AI-robotic platforms. youtube.com |

Advancements in Operando Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Operando spectroscopy, the study of materials and catalytic processes under actual reaction conditions, provides a real-time window into these transformations. youtube.com For the synthesis of this compound, techniques like operando Raman and Near-Infrared (NIR) spectroscopy are particularly promising.

The Suzuki-Miyaura coupling, a key reaction for synthesizing biphenyl (B1667301) structures, can be monitored in real-time using operando Surface-Enhanced Raman Spectroscopy (SERS). rsc.org This allows for the tracking of reactants, intermediates, products, and byproducts throughout the reaction, offering deep insights into the reaction kinetics and mechanism. rsc.orglibretexts.org Such detailed monitoring enables the rapid screening of reaction conditions, including the choice of catalyst, base, and solvent, to optimize for efficiency and minimize side reactions. rsc.org Similarly, for syntheses involving Grignard reagents, which can be highly exothermic and sensitive to initiation, in-situ FTIR and NIR spectroscopy can monitor the consumption of reactants and the formation of the Grignard reagent in real-time. researchgate.netdtu.dkmt.comresearchgate.net This not only enhances the safety of the process but also allows for precise control over the reaction. researchgate.netdtu.dk

Beyond the synthesis, operando Raman spectroscopy is also a powerful tool for monitoring crystallization processes. nih.govnih.govendress.com The polymorphic form of a solid-state compound can significantly impact its physical properties. By using in-line Raman spectroscopy during crystallization, it is possible to monitor and control the formation of specific polymorphs of this compound in real-time, ensuring the desired solid-state form is produced consistently. nih.govendress.com

| Operando Technique | Application in the Context of this compound | Key Insights |

| Operando SERS | Monitoring the Suzuki-Miyaura cross-coupling synthesis. rsc.org | Real-time kinetics, catalyst activity, byproduct formation. rsc.org |

| In-situ FTIR/NIR | Monitoring Grignard reagent formation for alternative synthetic routes. researchgate.netmt.com | Reaction initiation, reactant accumulation, process safety. researchgate.net |

| In-line Raman | Monitoring the crystallization process. nih.govendress.com | Polymorph identification and control, crystallization kinetics. nih.gov |

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of biphenyl compounds like this compound heavily relies on transition metal-catalyzed cross-coupling reactions. rsc.org A major thrust in modern organic synthesis is the development of more sustainable and efficient catalytic systems. This involves designing catalysts that are highly active, stable, recyclable, and operate under mild, environmentally friendly conditions. researchgate.netdigitellinc.com

For the Suzuki-Miyaura reaction, research is focused on developing novel palladium-based catalysts with improved performance. researchgate.net This includes the use of advanced phosphine (B1218219) ligands that enhance catalyst activity and stability, allowing for very low catalyst loadings. nih.govnih.gov Ligand-free palladium catalyst systems are also being explored to simplify reaction conditions and reduce costs. rsc.org Furthermore, the use of bio-supported palladium nanoparticles offers a green and recyclable catalytic option, often allowing reactions to be performed in water. rsc.org The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is another key area, as it facilitates easy separation and reuse of the expensive metal catalyst. researchgate.net

High-throughput screening (HTS) techniques are accelerating the discovery of new catalysts. sigmaaldrich.comnih.gov By running a large number of reactions in parallel, HTS allows for the rapid evaluation of different metals, ligands, and reaction conditions to identify optimal catalytic systems for the synthesis of specific biphenyl derivatives. biorxiv.orgacs.org

| Catalytic System | Advantage for Synthesis of this compound |

| Advanced Phosphine Ligands | High catalytic activity and stability, enabling low catalyst loadings. nih.govnih.gov |

| Ligand-Free Palladium Systems | Simplified reaction setup and reduced cost. rsc.org |

| Bio-supported/Heterogeneous Catalysts | Enhanced sustainability through catalyst recyclability and use of greener solvents like water. researchgate.netrsc.org |

| High-Throughput Screening | Accelerated discovery of novel and optimized catalysts. sigmaaldrich.comnih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry with Emerging Fields

The future of chemical research lies in the convergence of disciplines. For this compound, its biphenyl scaffold, a common motif in functional materials and biologically active compounds, positions it at the nexus of several emerging fields. rsc.orgontosight.aiontosight.aidrugbank.com

In materials science , biphenyl derivatives are investigated for their unique electronic and optical properties. While direct applications of this compound in this area are not yet established, its structural similarity to compounds used in organic electronics suggests potential for future exploration. The propanoic acid group could serve as an anchor to bind the molecule to surfaces or to be incorporated into larger polymer structures.

In medicinal chemistry and chemical biology , the biphenyl core is a well-established pharmacophore. nih.gov Derivatives of biphenyl propanoic acid have been explored for various therapeutic applications, including as anti-inflammatory agents. ontosight.ainih.gov The specific structure of this compound could be a starting point for the design of new drug candidates. Interdisciplinary research combining organic synthesis, computational modeling, and biological screening will be essential to uncover and optimize the potential therapeutic activities of this compound and its analogues.

The synergy between these fields will undoubtedly lead to novel applications and a deeper understanding of the structure-property relationships of this compound and related molecules.

Q & A

Q. What are the recommended synthetic routes for 3'-Methyl-biphenyl-4-propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis typically involves coupling reactions between substituted phenyl precursors. For example, Suzuki-Miyaura cross-coupling can link aryl halides with boronic acids under palladium catalysis. Optimizing reaction parameters such as catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), solvent (toluene or THF), and temperature (80–110°C) is critical. Post-reduction of intermediate esters (e.g., methyl or ethyl esters) using LiAlH₄ or catalytic hydrogenation yields the propanoic acid derivative. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. What chromatographic techniques are effective for purifying this compound, and how can impurities be identified?

- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is preferred for separating polar impurities. For non-volatile impurities, LC-MS or GC-MS can identify byproducts such as unreacted intermediates or positional isomers (e.g., 4'-methyl vs. 3'-methyl derivatives). Impurity profiling should reference pharmacopeial standards (e.g., EP impurities like 2-(4-ethylphenyl)-propanoic acid) to validate analytical methods .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal exposure. The compound may cause irritation; consult SDS data for specific hazards. Storage should be in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with sodium bicarbonate and disposal per hazardous waste guidelines .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

- Methodological Answer: Single-crystal X-ray diffraction reveals bond lengths (e.g., C–C: 1.48–1.52 Å) and hydrogen-bonding patterns. For example, inversion dimers linked by O–H⋯O hydrogen bonds (2.6–2.8 Å) are common in carboxylic acid derivatives. Disorder in the methyl or phenyl groups requires refinement with constraints. Data collection at 298 K using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure solution is standard .

Q. What computational methods are suitable for predicting the reactivity and spectroscopic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries, vibrational frequencies (IR), and NMR chemical shifts. Compare computed results with experimental data (e.g., NIST Chemistry WebBook’s IR peaks or ¹H NMR δ 7.2–7.4 ppm for aromatic protons). MD simulations can model solvent effects on crystallization behavior .

Q. How can contradictions in spectral data (e.g., NMR or IR) for this compound be resolved?

- Methodological Answer: Conflicting NMR signals may arise from tautomerism or rotameric equilibria. Variable-temperature NMR (VT-NMR) can suppress dynamic effects. For IR, differentiate between carboxylic acid (1700–1720 cm⁻¹) and ester (1735–1765 cm⁻¹) carbonyl stretches. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Application-Oriented Questions

Q. How can this compound serve as a synthetic precursor in drug discovery?

- Methodological Answer: The biphenyl scaffold is a common pharmacophore in NSAIDs and kinase inhibitors. Functionalization at the 4-propanoic acid position (e.g., esterification, amidation) can modulate bioavailability. For example, coupling with amino acids via EDC/HOBt chemistry generates prodrug candidates. Biological testing requires purity >95% (HPLC) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.